molecular formula C27H32N2O5S B2974065 ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate CAS No. 897758-79-1

ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2974065
CAS No.: 897758-79-1
M. Wt: 496.62
InChI Key: HRZIAZMRUUVBJN-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that features a quinoline core substituted with a piperidine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is unique due to the presence of the ethoxy group at the 6-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-5-33-21-8-10-24-23(16-21)26(29-13-11-20(12-14-29)27(30)34-6-2)25(17-28-24)35(31,32)22-9-7-18(3)19(4)15-22/h7-10,15-17,20H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZIAZMRUUVBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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